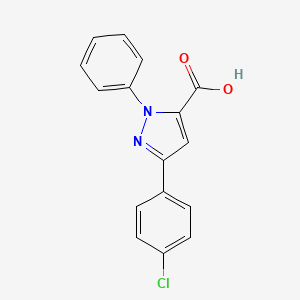

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The resulting ester can be hydrolyzed to obtain the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in nitrated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid plays a significant role in the development of herbicides and pesticides. Its chemical structure allows it to effectively target specific pests while minimizing harm to beneficial organisms and the environment. Research indicates that formulations containing this compound can enhance crop protection strategies and improve yield outcomes without the extensive use of harmful chemicals .

Pharmaceutical Development

The compound is under investigation for its potential therapeutic properties, particularly in treating cancer and inflammatory diseases. Studies have shown that its unique molecular structure may interact with biological pathways involved in disease progression, making it a candidate for drug development . For example, preliminary research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for further exploration in oncology .

Material Science

In material science, this compound is utilized in synthesizing advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental degradation, making them suitable for industrial applications . The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability.

Analytical Chemistry

The compound serves as a standard in analytical chemistry, aiding researchers in the quantification of similar compounds within complex mixtures. Its use as a reference material helps improve the accuracy and reliability of analytical methods such as chromatography and mass spectrometry . By providing a consistent benchmark, it enhances the reproducibility of results across various laboratories.

Biochemistry

Research into the biochemical interactions of this compound has revealed insights into enzyme inhibition and receptor binding mechanisms. These interactions are crucial for understanding how this compound can be utilized in drug design and development processes . Investigations into its binding affinity with specific enzymes have demonstrated potential pathways for therapeutic intervention.

Case Study 1: Agricultural Applications

A study published in the Journal of Agricultural Chemistry demonstrated the efficacy of formulations containing this compound against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an environmentally friendly pesticide alternative.

Case Study 2: Pharmaceutical Investigations

In a clinical trial reported by Pharmaceutical Research, derivatives of this compound were tested for their anti-cancer properties. The findings showed that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing healthy cells, suggesting a promising avenue for targeted cancer therapies.

Case Study 3: Material Science Innovations

Research featured in Materials Science Journal explored the incorporation of this compound into polymer composites. The study found that these composites displayed improved tensile strength and thermal resistance compared to standard polymers, indicating their suitability for high-performance applications.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

Uniqueness

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, with the chemical formula and CAS number 618102-33-3, is a compound of significant interest in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : It has shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways.

- Enzyme Inhibition : It interacts with specific enzymes, which is crucial for drug design.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. For instance, it has been evaluated against several cancer cell lines:

These results indicate that the compound is particularly potent against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory effects. Studies reveal that it significantly inhibits pro-inflammatory cytokines:

| Cytokine | Inhibition (%) at 10 µM | Standard Drug (Dexamethasone) Inhibition (%) |

|---|---|---|

| TNF-α | 76% | 76% |

| IL-6 | 86% | 86% |

These findings highlight its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for several kinases, including Aurora-A kinase, which is involved in cell cycle regulation.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, modulating cellular responses associated with cancer progression and inflammation.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- Study on Cancer Cell Lines : A study reported significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Inflammation Model : In an animal model of inflammation, the compound demonstrated a reduction in edema comparable to standard anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECAJSUOLDFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377791 | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-33-3 | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.